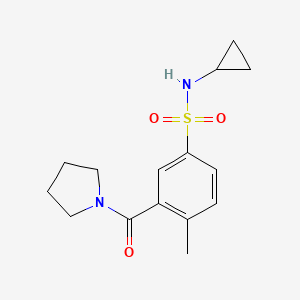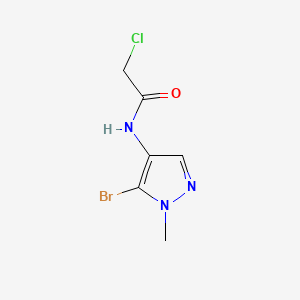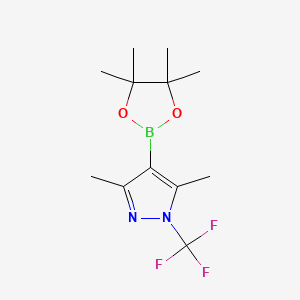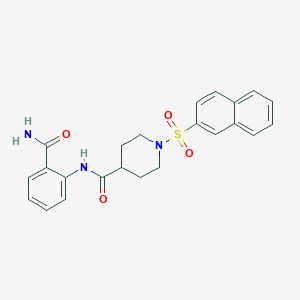
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a key mediator of cytokine signaling, and its inhibition has been shown to have therapeutic effects in a variety of autoimmune and inflammatory diseases.
Mecanismo De Acción
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide inhibits JAK3, which is a key mediator of cytokine signaling. By inhibiting JAK3, N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide reduces the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21).
Biochemical and Physiological Effects:
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation and the suppression of the immune response. It has also been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide for lab experiments is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in various biological processes. However, one limitation of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide. One area of interest is the development of more selective JAK3 inhibitors that can minimize off-target effects. Another area of interest is the investigation of the potential therapeutic applications of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide in other diseases, such as multiple sclerosis and systemic lupus erythematosus. Additionally, further research is needed to fully understand the mechanisms of action of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide and its effects on various biological processes.
Métodos De Síntesis
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a synthetic compound that can be prepared through a multistep process involving the reaction of various starting materials. One such method involves the reaction of 4-methylbenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-4-methylbenzenesulfonamide, which is then reacted with pyrrolidine-1-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in organ transplantation to prevent graft rejection.
Propiedades
IUPAC Name |
N-cyclopropyl-4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11-4-7-13(21(19,20)16-12-5-6-12)10-14(11)15(18)17-8-2-3-9-17/h4,7,10,12,16H,2-3,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMRNRIWEYENLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)


![(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7456104.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B7456129.png)




![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7456169.png)